molecular formula C25H32ClNO B3183058 (+)-Butaclamol hydrochloride CAS No. 55528-07-9

(+)-Butaclamol hydrochloride

カタログ番号: B3183058
CAS番号: 55528-07-9
分子量: 398 g/mol
InChIキー: QZRUMKUMFJJARD-AAJWHBHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Butaclamol hydrochloride is a chemical compound known for its significant pharmacological properties. It is a potent antipsychotic agent and has been widely studied for its effects on the central nervous system. The compound is a hydrochloride salt form of butaclamol, which is a racemic mixture of two enantiomers. The (+)-enantiomer is the active form that exhibits the desired pharmacological effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Butaclamol hydrochloride involves several steps, starting from readily available starting materials. The key steps include the formation of the butaclamol core structure followed by the resolution of the racemic mixture to obtain the desired (+)-enantiomer. The final step involves the conversion of the free base to its hydrochloride salt form.

    Formation of the Butaclamol Core: The initial step involves the synthesis of the butaclamol core through a series of chemical reactions, including cyclization and functional group transformations.

    Resolution of Racemic Mixture: The racemic mixture of butaclamol is resolved using chiral resolution techniques to separate the (+)-enantiomer from the (-)-enantiomer.

    Formation of Hydrochloride Salt: The free base of (+)-Butaclamol is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

(+)-Butaclamol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

Dopamine Receptor Interaction

The primary application of (+)-butaclamol is its role as a dopamine receptor antagonist. Research indicates that it selectively inhibits the binding of dopamine to D2 receptors, which are implicated in psychotic disorders. Studies have shown that (+)-butaclamol exhibits stereoselectivity, meaning it binds more effectively to specific receptor sites compared to its inactive counterpart, (-)-butaclamol .

Table 1: Binding Affinities of (+)-Butaclamol

Receptor TypeBinding Affinity (nM)Reference
D20.1
D30.54

Antipsychotic Efficacy

Studies have demonstrated that (+)-butaclamol can reverse apomorphine-induced inhibition of tyrosine hydroxylase activity, highlighting its potential as an antipsychotic agent. Clinical trials have indicated that dosages between 20-40 mg yield maximum therapeutic effects while also presenting risks of extrapyramidal symptoms (EPS) at higher doses .

Case Study: Neuroleptic-Induced Seizures

A study assessing the excitability induced by various neuroleptics found that (+)-butaclamol produced minimal increases in neuronal excitability compared to other agents like haloperidol. This suggests a potentially lower risk for seizure induction, making it a candidate for further investigation in patients with epilepsy .

In Vitro Studies

In vitro assays utilizing transfected cell lines have been pivotal in understanding the pharmacodynamics of (+)-butaclamol. These studies focus on measuring cAMP accumulation and receptor binding affinities using radiolabeled ligands to elucidate the compound's mechanism at the cellular level .

Table 2: In Vitro Assays with (+)-Butaclamol

Assay TypeDescriptionFindings
Binding AssayStereospecific binding with [3H]-dopamineSignificant inhibition observed
cAMP AccumulationForskolin-stimulated cAMP productionDose-dependent inhibition noted

Future Directions in Research

Further exploration into the pharmacological profile of (+)-butaclamol may provide insights into its potential therapeutic applications beyond schizophrenia. Investigations into its effects on serotoninergic mechanisms and interactions with other neurotransmitter systems could expand its utility in treating various psychiatric conditions .

作用機序

The mechanism of action of (+)-Butaclamol hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor antagonist, blocking the effects of dopamine and thereby exerting its antipsychotic effects. The compound primarily targets the D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

類似化合物との比較

Similar Compounds

    Haloperidol: Another potent antipsychotic agent that also acts as a dopamine receptor antagonist.

    Chlorpromazine: A typical antipsychotic with a similar mechanism of action but different chemical structure.

    Risperidone: An atypical antipsychotic that targets both dopamine and serotonin receptors.

Uniqueness of (+)-Butaclamol Hydrochloride

This compound is unique due to its high potency and selectivity for dopamine receptors. Unlike some other antipsychotic agents, it has a well-defined stereochemistry, with the (+)-enantiomer being the active form. This specificity contributes to its effectiveness and reduces the likelihood of side effects associated with non-selective binding.

生物活性

(+)-Butaclamol hydrochloride is a compound primarily recognized for its role as an antipsychotic agent and its influence on dopamine receptor activity. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is a stereoisomer of butaclamol, which is a dopamine receptor antagonist. Its molecular formula is C25_{25}H31_{31}NO·HCl, with a molecular weight of approximately 397.98 g/mol.
  • Pharmacological Classification : It belongs to a class of drugs known as neuroleptics, which are primarily used to manage psychotic disorders such as schizophrenia.

(+)-Butaclamol acts predominantly as an antagonist at dopamine D2 and D3 receptors, which are implicated in the modulation of mood, cognition, and behavior. Its specific actions include:

  • Dopamine Receptor Binding : Studies have shown that (+)-butaclamol exhibits significant binding affinity for D2 and D3 receptors, influencing dopaminergic signaling pathways in the brain .
  • Inhibition of cGAS Activation : Recent research indicates that butaclamol inhibits cyclic GMP-AMP synthase (cGAS), a key player in the innate immune response. This inhibition occurs without affecting the STING pathway, suggesting a targeted action that could be beneficial in treating chronic inflammatory diseases .

Antipsychotic Effects

Research has demonstrated the efficacy of (+)-butaclamol in reducing psychotic symptoms:

  • Animal Studies : In rodent models, (+)-butaclamol has been shown to antagonize amphetamine-induced stereotyped behaviors and reduce apomorphine-induced emesis in dogs. These effects are consistent with typical neuroleptic activity .
  • Clinical Evaluations : An uncontrolled study involving newly admitted schizophrenic patients indicated that butaclamol effectively managed psychotic symptoms without significant adverse effects on motor function .

Inhibition of cGAS Pathway

The inhibition of the cGAS pathway presents a novel therapeutic angle:

  • Experimental Evidence : In vitro assays using THP-1 cells demonstrated that treatment with (+)-butaclamol reduced the activation of cGAS induced by double-stranded DNA (dsDNA), resulting in decreased production of 2’3’-cGAMP and IFN-β .
  • Potential Applications : This mechanism suggests that (+)-butaclamol could be explored for its therapeutic potential in autoimmune disorders and chronic inflammatory conditions by modulating immune responses.

Case Studies and Clinical Implications

StudyPopulationFindings
Mielke & Gallant (1975)Schizophrenic patientsEarly evaluations showed effectiveness in managing severe symptoms with minimal side effects .
JAMA Neurology StudyAD patientsInvestigated alterations in striatal dopamine receptor binding; findings suggest implications for cognitive decline associated with Alzheimer's disease .
In Vitro StudyTHP-1 cellsDemonstrated inhibition of cGAS activation by butaclamol, indicating potential for treating inflammatory diseases .

特性

IUPAC Name

(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUMKUMFJJARD-AAJWHBHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017434
Record name (+)-Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

59.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55528-07-9
Record name (+)-Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Butaclamol hydrochloride
Reactant of Route 2
(+)-Butaclamol hydrochloride
Reactant of Route 3
(+)-Butaclamol hydrochloride
Reactant of Route 4
(+)-Butaclamol hydrochloride
Reactant of Route 5
(+)-Butaclamol hydrochloride
Reactant of Route 6
(+)-Butaclamol hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。